Nav1.7 vs. Nav1.3 Selectivity Window
OD1 demonstrates a 250-fold higher potency at Nav1.7 (EC50 4.5 nM) compared to Nav1.3 (EC50 1127 nM), establishing a quantifiable selectivity margin that defines its utility as a Nav1.7-preferring modulator. In contrast, the classic α-toxin AahII affects both Nav1.7 and Nav1.3 at comparable concentrations (both channels sensitive at 50 nM), while the α-like toxin BmK M1 affects Nav1.7 but shows no activity at Nav1.3 [1][2].
| Evidence Dimension | Channel isoform selectivity (EC50 ratio) |
|---|---|
| Target Compound Data | Nav1.7 EC50 4.5 nM; Nav1.3 EC50 1127 nM |
| Comparator Or Baseline | AahII: Nav1.7 and Nav1.3 both sensitive at 50 nM; BmK M1: Nav1.7 sensitive at 50 nM, Nav1.3 not affected |
| Quantified Difference | OD1 Nav1.7/Nav1.3 EC50 ratio = 1:250; AahII shows no measurable selectivity window at this concentration |
| Conditions | Xenopus laevis oocytes co-expressed with β1-subunits; two-electrode voltage-clamp |
Why This Matters
This 250-fold selectivity margin enables researchers to study Nav1.7-specific pharmacology without confounding Nav1.3 activation, which is not achievable with AahII or BmK M1.
- [1] Maertens C, Cuypers E, Amininasab M, Jalali A, Vatanpour H, Tytgat J. Potent modulation of the voltage-gated sodium channel Nav1.7 by OD1, a toxin from the scorpion Odonthobuthus doriae. Molecular Pharmacology. 2006;70(1):405-414. View Source
- [2] Jalali A, Bosmans F, Amininasab M, Clynen E, Cuypers E, Zaremirakabadi A, et al. OD1, the first toxin isolated from the venom of the scorpion Odonthobuthus doriae active on voltage-gated Na+ channels. FEBS Letters. 2005;579(19):4181-4186. View Source
